Product packaging for Dichloromethanethiol(Cat. No.:CAS No. 65310-39-6)

Dichloromethanethiol

Cat. No.: B14478947
CAS No.: 65310-39-6
M. Wt: 117.00 g/mol
InChI Key: KJTJSBGBHDESSB-UHFFFAOYSA-N
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Description

Based on current search results, specific scientific information for "Dichloromethanethiol" is not available. This may indicate it is a highly specialized or uncommon research compound. Researchers are advised to consult specialized chemical databases and literature for definitive identification, properties, and handling protocols. A related, well-characterized solvent is dichloromethane (DCM), a volatile chlorinated hydrocarbon widely used in organic synthesis, extraction, and as a reaction medium. DCM is known for its ability to dissolve a wide range of organic compounds and its relatively low boiling point of 39.6°C . In synthetic chemistry, DCM can serve as more than a solvent; it can act as a C1 building block in multicomponent reactions to synthesize valuable heterocycles like 1,4,2-dioxazoles . Furthermore, the reactivity of thiol groups with various electrophiles is a key area of research. Thiols are used as probes to detect and isolate electrophilic natural products and play crucial roles in cellular redox homeostasis and detoxification processes . Please verify the specific structure and CAS number of your target compound for accurate procurement. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl2S B14478947 Dichloromethanethiol CAS No. 65310-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloromethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2S/c2-1(3)4/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTJSBGBHDESSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596991
Record name Dichloromethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65310-39-6
Record name Dichloromethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Dichloromethanethiol and Its Precursors

Novel Synthetic Routes and Mechanistic Investigations

The synthesis of dichloromethanethiol fundamentally involves the formation of a carbon-sulfur single bond and the establishment of the dichloromethyl group. Research in this area has focused on the transformation of suitable precursors and understanding the underlying reaction mechanisms.

Exploration of Precursor Reactivity and Transformation Pathways in Thiol Formation

A primary and logical precursor for the synthesis of this compound is thiophosgene (B130339) (CSCl₂). Thiophosgene, a reactive thiocarbonyl compound, can be synthesized from carbon disulfide through chlorination to yield trichloromethanesulfenyl chloride (CCl₃SCl), which is then reduced. wikipedia.orgchemeurope.com The transformation of thiophosgene to this compound involves the reduction of one of the C-Cl bonds to a C-H bond while retaining the other chlorine atom and the thiol group.

One plausible, though not explicitly detailed in readily available literature, synthetic pathway is the controlled reduction of thiophosgene. Thiophosgene is known to react with various reducing agents. youtube.comresearchgate.net The selective reduction necessary to form this compound would require a mild reducing agent capable of hydrogenating one carbon-chlorine bond without further reducing the molecule. Catalytic hydrogenation could be a viable method for this transformation. google.comgoogle.comrsc.org

Another potential, albeit less conventional, route involves the direct reaction of chloroform (B151607) (CHCl₃) with a source of sulfur, such as hydrogen sulfide (B99878) (H₂S), under conditions that promote the formation of the C-S bond. nih.govacs.org This could potentially be achieved through photolysis or radical-initiated reactions, where a C-Cl bond in chloroform is cleaved, and a sulfhydryl radical (•SH) or its equivalent can attack the resulting chloroform radical. researchgate.net

Mechanistic investigations into the formation of thiols from thiocarbonyl compounds suggest that the reaction often proceeds via nucleophilic attack on the electrophilic carbon of the C=S bond. acs.org In the case of reducing thiophosgene, a hydride transfer from a reducing agent to the carbon atom, followed by protonation, would be a likely mechanism.

A summary of potential precursor transformations is presented in Table 1.

Table 1: Potential Synthetic Transformations for this compound
PrecursorReagentTransformationPlausible Reaction Type
Thiophosgene (CSCl₂)Mild Reducing Agent (e.g., NaBH₄, Catalytic Hydrogenation)Reduction of C=S and C-Cl bondsNucleophilic Addition/Reduction
Chloroform (CHCl₃)Hydrogen Sulfide (H₂S)Substitution of Cl with SHRadical Substitution/Photolysis
Carbon Disulfide (CS₂)Chlorination followed by controlled reductionMulti-step synthesisChlorination/Reduction

Development of Efficient Catalytic Systems for this compound Production

While specific catalytic systems for the dedicated production of this compound are not prominently reported, general principles of catalysis for thiol synthesis and related transformations can be applied. The development of efficient catalytic systems is crucial for improving reaction rates, yields, and selectivity, and for enabling reactions under milder conditions.

For the potential synthesis of this compound via the reduction of thiophosgene, catalytic hydrogenation would be a key area of development. This process typically involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, on a solid support like carbon. rsc.org The catalyst facilitates the addition of hydrogen across the C=S bond and a C-Cl bond. The choice of catalyst and support can significantly influence the selectivity of the reduction, preventing over-reduction to methanethiol (B179389) or other byproducts.

Palladium-catalyzed coupling reactions are widely used for the formation of C-S bonds, typically in the synthesis of aryl thiols. researchgate.net While not directly applicable to the synthesis of this compound from its likely aliphatic precursors, the principles of catalyst design from these systems, such as ligand effects on catalyst activity and selectivity, could inform the development of novel catalysts for this specific transformation.

The table below summarizes potential catalytic systems that could be adapted for the synthesis of this compound.

Table 2: Potential Catalytic Systems for this compound Synthesis
Synthetic RouteCatalyst TypePotential Catalyst ExamplesFunction
Reduction of ThiophosgeneHeterogeneous Hydrogenation CatalystPd/C, PtO₂, Raney NickelFacilitates addition of H₂
Reduction of ThiophosgeneHomogeneous Hydrogenation CatalystWilkinson's catalystSelective hydrogenation in solution
Reaction of Chloroform and H₂SRadical InitiatorAIBN, Benzoyl peroxideInitiates radical chain reaction

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The optimization of synthetic conditions is a critical step in developing any chemical process to maximize the yield of the desired product while minimizing the formation of byproducts. sciencepublishinggroup.com For the synthesis of this compound, several parameters would need to be carefully controlled.

Temperature: The reaction temperature can have a significant impact on both the reaction rate and selectivity. For a potential reduction of thiophosgene, a lower temperature might be necessary to prevent over-reduction and decomposition of the product. Thiophosgene itself is known to decompose at elevated temperatures. nih.gov

Pressure: In the case of catalytic hydrogenation involving gaseous hydrogen, the pressure of the hydrogen gas is a key variable. Higher pressures generally increase the rate of hydrogenation but could also lead to less selective reactions.

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates. For reactions involving polar or ionic species, a polar solvent would be appropriate, while non-polar solvents might be used for radical reactions. Dichloromethane itself is often used as a solvent in organic synthesis. portlandpress.com

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of the starting material without allowing for the decomposition of the product or the formation of significant amounts of byproducts.

A systematic approach, such as Design of Experiments (DoE), could be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for the synthesis of this compound.

The following table outlines key parameters and their potential effects on the synthesis of this compound.

Table 3: Optimization Parameters for this compound Synthesis
ParameterPotential Effect on Yield and SelectivityConsiderations for Optimization
TemperatureAffects reaction rate and potential for side reactions/decomposition.Screen a range of temperatures to find a balance between reaction speed and product purity.
PressureCrucial for gas-phase reactions like hydrogenation; influences reaction rate.Optimize pressure to enhance the rate of desired reaction without promoting over-reduction.
SolventImpacts solubility of reactants/catalysts and can influence reaction mechanism.Test a variety of solvents with different polarities to find the optimal medium.
Catalyst LoadingAffects reaction rate; higher loading is not always better and increases cost.Determine the minimum amount of catalyst needed for efficient conversion.
Reaction TimeDetermines the extent of reactant conversion and potential for product degradation.Monitor reaction progress over time to identify the optimal endpoint.

Reaction Mechanisms and Reactivity Studies of Dichloromethanethiol

Mechanistic Pathways of Dichloromethanethiol Transformations

The transformation pathways for this compound are dictated by the interplay between its acidic thiol proton, the nucleophilic sulfur atom, and the potential for radical formation.

Radical-Mediated Reactions Involving this compound

Thiols are well-known to participate in radical reactions, typically initiated by light, heat, or a radical initiator. mdpi.com For this compound, the primary radical event would be the homolytic cleavage of the S-H bond to generate a dichloromethylthiyl radical (CHCl₂S•).

Initiation: CHCl₂SH + Initiator → CHCl₂S• + H•

This thiyl radical is a key intermediate that can engage in several subsequent reactions. A common pathway is the radical addition to unsaturated systems, such as alkenes, in a chain-propagation mechanism known as the thiol-ene reaction. mdpi.comacs.org

Propagation:

Addition: CHCl₂S• + CH₂=CHR → CHCl₂S-CH₂-C•HR

Chain Transfer: CHCl₂S-CH₂-C•HR + CHCl₂SH → CHCl₂S-CH₂-CH₂R + CHCl₂S•

The electron-withdrawing chlorine atoms are expected to influence the stability and reactivity of the dichloromethylthiyl radical compared to a simple alkylthiyl radical. Research on chloroform (B151607) suggests it can participate in radical reactions, forming •CHCl₂ radicals through halogen atom transfer (XAT), indicating the C-Cl bonds can also be susceptible to radical cleavage under certain conditions. sioc-journal.cn

Nucleophilic and Electrophilic Reactivity of the Thiyl Group

The reactivity of the thiyl group (-SH) is characteristically dual, capable of acting as both a nucleophile and, less commonly, an electrophile.

Nucleophilic Reactivity: The thiol proton is acidic, and its removal by a base yields the corresponding dichloromethanethiolate anion (CHCl₂S⁻). masterorganicchemistry.com Thiols are generally more acidic than their alcohol counterparts, and the presence of two strongly electron-withdrawing chlorine atoms on the α-carbon is expected to further increase the acidity of this compound relative to a non-halogenated alkanethiol. masterorganicchemistry.com

This thiolate anion is a potent nucleophile. msu.edu Although the electron-withdrawing chlorine atoms may slightly diminish its nucleophilicity compared to a simple alkyl thiolate, it is still expected to be an effective nucleophile due to the high polarizability of the large sulfur atom. reddit.comreddit.com It readily participates in nucleophilic substitution (Sₙ2) reactions with electrophiles like alkyl halides to form thioethers. masterorganicchemistry.comacs.org

CHCl₂S⁻ + R-X → CHCl₂S-R + X⁻

Electrophilic Reactivity: While the thiol itself is not strongly electrophilic, oxidation can generate electrophilic intermediates. Mild oxidation of thiols can lead to disulfides, but more potent oxidizing agents can produce electrophilic species like sulfenic acids (CHCl₂SOH) or sulfenyl chlorides (CHCl₂SCl). rsc.orgnih.gov These intermediates are generally highly reactive and would be readily attacked by nucleophiles. For instance, a sulfenyl chloride intermediate could react with another thiolate molecule. nih.gov

This compound as a Versatile Synthon in Complex Molecular Architecture Construction

In retrosynthetic analysis, a synthon is an idealized fragment used for planning a synthesis. This compound is a practical source, or "synthetic equivalent," for the dichloromethylthio synthon, which can be either nucleophilic or electrophilic in nature.

Nucleophilic Synthon (CHCl₂S⁻): The most common application would be using the dichloromethanethiolate anion as a nucleophile. This allows for the introduction of the dichloromethylthio group (-SCHCl₂) into a molecule. This is a powerful tool for building more complex structures, as the resulting thioether can be stable or serve as a precursor for further transformations. nih.govbeilstein-journals.orgresearchgate.net

Electrophilic Synthon (CHCl₂S⁺): An electrophilic version could be generated from an oxidized intermediate like a sulfenyl halide (e.g., CHCl₂SCl). This would allow the dichloromethylthio group to be added to a nucleophile.

The table below illustrates the concept of this compound as a synthetic equivalent.

SynthonChargeSynthetic Equivalent (Reagent)Example Reaction Type
CHCl₂S⁻NucleophilicThis compound + Base (e.g., NaH, NaOH)Sₙ2 attack on an alkyl halide
CHCl₂S⁺ElectrophilicDichloromethanesulfenyl Chloride (CHCl₂SCl)Addition to an alkene

Reactivity with Diverse Chemical Classes (e.g., Organometallics, Unsaturated Systems)

The reactivity of this compound with other chemical classes is predictable based on the principles outlined above.

Reactivity with Organometallics: Organometallic reagents such as Grignard reagents (R-MgX) and organolithiums (R-Li) are powerful bases and nucleophiles. mnstate.edugeeksforgeeks.org Their primary and most rapid reaction with this compound would be an acid-base reaction, where the organometallic deprotonates the acidic thiol proton to generate the corresponding alkane and the magnesium or lithium salt of dichloromethanethiolate. wvu.eduorganicchemistrytutor.com

CHCl₂SH + R-MgX → R-H + CHCl₂SMgX

While Grignard reagents can attack alkyl halides, this is generally not a favored reaction, especially with polychlorinated substrates. chemicalforums.com Therefore, deprotonation of the thiol is the expected dominant pathway.

Reactivity with Unsaturated Systems: this compound is expected to react readily with unsaturated compounds through two main mechanisms:

Radical Thiol-Ene Addition: As discussed in section 3.1.1, the radical-mediated addition of the S-H bond across a carbon-carbon double or triple bond is a highly efficient reaction for forming C-S bonds. acs.org This reaction is tolerant of many functional groups and proceeds via a chain mechanism. mdpi.com

Michael Addition: The dichloromethanethiolate anion (CHCl₂S⁻), acting as a soft nucleophile, can undergo a conjugate (Michael) addition to α,β-unsaturated carbonyl compounds (e.g., enones, acrylates). nih.govmdpi.comhbni.ac.inpharmdguru.com This 1,4-addition is a powerful method for C-S bond formation in organic synthesis. The reaction involves the attack of the thiolate at the β-carbon of the unsaturated system.

The table below summarizes the expected reactions of this compound with these chemical classes.

Reactant ClassSpecific ExampleExpected Reaction TypePrimary Product Type
OrganometallicsGrignard Reagent (R-MgX)Acid-BaseAlkane + Thiolate Salt
Unsaturated SystemsAlkene (e.g., Styrene)Radical Thiol-Ene AdditionThioether
α,β-Unsaturated KetoneMichael (Conjugate) Additionβ-Thio Ketone

Theoretical and Computational Chemistry of Dichloromethanethiol

Quantum Chemical Calculations and Electronic Structure Analysis

No specific studies found for Dichloromethanethiol.

No specific studies detailing DFT calculations on the conformations and energetics of this compound were found in the available literature. DFT is a common method for such analyses in other molecules. researchgate.netunesp.brrsc.org

No specific studies using ab initio methods to predict the molecular energetics or vibrational frequencies of this compound were located. Ab initio calculations are a fundamental tool for obtaining high-accuracy predictions for molecular properties. montana.eduiphy.ac.cnresearchoutreach.orgmdpi.com

No literature containing molecular orbital analysis, bonding characteristics, or charge distribution for this compound was found.

Molecular Dynamics Simulations of this compound Interactions

No publications detailing molecular dynamics simulations of this compound were identified. This methodology is often used to study the behavior of molecules over time in various environments. nih.govnih.gov

Reaction Pathway Modeling and Transition State Characterization

No research was found on the modeling of reaction pathways or the characterization of transition states involving this compound. arxiv.orgocr.org.uk

Predictive Computational Models for this compound Derivatives and Analogues

No predictive computational models specifically for this compound derivatives and analogues were found in the searched literature.

Advanced Spectroscopic Analysis of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and spectral databases, detailed experimental or computational spectroscopic data specifically for the compound this compound (CHCl2SH) is not publicly available. As a result, a detailed analysis as outlined in the requested sections—including vibrational band assignments, normal mode analysis, conformational studies, and specific NMR elucidations—cannot be provided at this time.

The study of a molecule's spectroscopic properties is fundamental to understanding its structure, bonding, and behavior. Techniques such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a window into the molecular world. For any given compound, a wealth of information is typically generated through these methods by researchers and made available through publications and databases. However, it appears that this compound has not been the subject of such detailed public investigation, or the data has not been disseminated in accessible forums.

To fulfill the user's request for a detailed article, specific data points such as absorption frequencies, Raman shifts, and NMR chemical shifts would be essential. This information would form the basis for:

Advanced Spectroscopic Characterization and Elucidation of Dichloromethanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy:NMR spectroscopy is a powerful tool for determining the connectivity and three-dimensional structure of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

Chemical Shift Perturbations:Changes in the NMR spectrum upon interaction with other molecules can be used to map binding sites and understand intermolecular forces.

Without access to foundational spectral data for Dichloromethanethiol, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further experimental or computational studies on this compound are necessary before a comprehensive spectroscopic characterization can be compiled.

Mass Spectrometry Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. For this compound (CHCl₂SH), mass spectrometry provides critical data for its unequivocal identification and structural elucidation. The fragmentation pattern is particularly informative due to the presence of chlorine isotopes and the reactive thiol group. mdpi.comlibretexts.org

Ionization Techniques and Controlled Fragment Ion Generation

The initial step in mass spectrometric analysis is the ionization of the target molecule. The choice of ionization technique is crucial as it influences the extent of fragmentation. researchgate.net For a volatile and relatively small molecule like this compound, several methods can be employed to generate ions.

Electron Ionization (EI): This is a common and "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the sample molecule. libretexts.org This process is energetic enough to not only remove an electron to form a molecular ion (M⁺•) but also to cause extensive and reproducible fragmentation. libretexts.orgcopernicus.org The resulting mass spectrum serves as a molecular "fingerprint" that can be compared against spectral libraries. For this compound, EI would produce the molecular ion [CHCl₂SH]⁺• and a rich pattern of fragment ions essential for structural confirmation.

Chemical Ionization (CI): As a "soft" ionization technique, CI uses a reagent gas (like methane (B114726) or ammonia) which is first ionized. gla.ac.uk These reagent gas ions then react with the analyte molecule in the gas phase, typically through proton transfer, to form a protonated molecule, [M+H]⁺. gla.ac.uk This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent molecular ion peak. gla.ac.uk This is particularly useful for confirming the molecular weight of this compound when EI results in a weak or absent molecular ion peak.

The selection between these techniques allows for controlled generation of fragment ions, with EI providing detailed structural information through extensive fragmentation and CI confirming the molecular mass with minimal fragmentation.

Table 1: Comparison of Ionization Techniques for this compound Analysis

Ionization TechniquePrincipleFragmentationPrimary Ion ObservedKey Application for this compound
Electron Ionization (EI) High-energy electron bombardmentExtensiveMolecular Ion (M⁺•)Structural elucidation via fingerprint mass spectrum.
Chemical Ionization (CI) Ion-molecule reactions with reagent gasMinimalProtonated Molecule ([M+H]⁺)Confirmation of molecular weight.

Elucidation of Fragmentation Pathways and Rearrangement Mechanisms

Following ionization, particularly with a high-energy method like EI, the this compound molecular ion undergoes fragmentation. The pathways are dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. chemguide.co.uklibretexts.org The presence of heteroatoms like sulfur and chlorine strongly influences the fragmentation process. libretexts.orgmsu.edu

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Natural chlorine consists of two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A fragment containing two chlorine atoms, such as the molecular ion [CHCl₂SH]⁺•, will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive marker for the presence of two chlorine atoms in an ion.

Expected Fragmentation Pathways for this compound (CHCl₂SH):

Alpha-Cleavage: This is a common fragmentation pathway for compounds containing heteroatoms. libretexts.org For this compound, cleavage of the C-S bond can occur. However, the most probable alpha-cleavage involves the loss of a hydrogen atom from the thiol group or a chlorine atom.

Loss of H•: [CHCl₂SH]⁺• → [CHCl₂S]⁺ + H•

Loss of Cl•: [CHCl₂SH]⁺• → [CHClSH]⁺ + Cl•. This is a highly likely pathway, leading to a prominent peak. The resulting ion [CHClSH]⁺ would still show the isotopic signature of one chlorine atom (M, M+2 ratio of ~3:1).

Cleavage of the C-S Bond: The C-S bond can break, leading to two possible fragment ions.

[CHCl₂SH]⁺• → [CHCl₂]⁺ + SH•

[CHCl₂SH]⁺• → [SH]⁺ + CHCl₂• The [CHCl₂]⁺ fragment is a dichloromethyl cation and would produce a strong signal with the characteristic two-chlorine isotope pattern.

Rearrangements and Eliminations: Rearrangement reactions can occur, often involving the elimination of stable neutral molecules like HCl.

Loss of HCl: [CHCl₂SH]⁺• → [CSH]⁺• + HCl. This would result in a radical cation.

Loss of H₂S: [CHCl₂SH]⁺• → [CCl₂]⁺• + H₂S. This forms the dichlorocarbene (B158193) radical cation.

Table 2: Predicted Major Fragment Ions for this compound (CHCl₂SH) Note: m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ³²S, ³⁵Cl).

Fragment IonProposed Formulam/z (Nominal)Formation Pathway
Molecular Ion[CHCl₂SH]⁺•116Electron Ionization
M - Cl[CHClSH]⁺81α-cleavage (Loss of Cl•)
Dichloromethyl cation[CHCl₂]⁺83C-S bond cleavage
Thiocarbonyl cation[CSH]⁺45Rearrangement (Loss of HCl)

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places), allowing for the determination of its precise elemental composition. tno.nlacs.org While nominal mass spectrometry can distinguish ions with different integer masses, HRMS can differentiate between ions that have the same nominal mass but different elemental formulas (isobars). arxiv.orgrsc.org

For this compound, HRMS is invaluable. By measuring the exact mass of the molecular ion, its elemental formula (CH₂Cl₂S) can be unequivocally confirmed. The theoretical exact mass of the most abundant isotopologue of this compound ([¹²C¹H¹(³⁵Cl)₂³²S¹H¹]⁺•) is different from other potential compounds with the same nominal mass.

This technique is also applied to fragment ions to confirm their elemental composition, which solidifies the interpretation of the fragmentation pathways. sci-hub.se For instance, HRMS can easily distinguish between two fragments with a nominal mass of 45, such as [CSH]⁺ (exact mass 44.9747) and [C₂H₅O]⁺ (exact mass 45.0335), thereby confirming the fragmentation mechanism. The ability of modern instruments like Orbitrap or FT-ICR MS to achieve high resolution and mass accuracy (<5 ppm error) is fundamental to the non-targeted screening and identification of chlorinated compounds in complex samples. tno.nlsci-hub.se

Table 3: Exact Masses of Key Isotopologues for this compound

Ion FormulaIsotopesTheoretical Exact Mass (Da)
[CHCl₂SH]⁺•¹²C, ¹H, ³⁵Cl, ³²S115.9151
[CHCl₂SH]⁺•¹²C, ¹H, ³⁵Cl, ³⁷Cl, ³²S117.9122
[CHCl₂SH]⁺•¹²C, ¹H, ³⁷Cl, ³²S119.9092

Dichloromethanethiol Derivatives and Analogues: Synthesis and Reactivity

Design and Synthesis of Functionalized Dichloromethanethiol Analogues

The synthesis of functionalized this compound analogues, specifically dichloromethyl aryl sulfides, can be approached through several modern synthetic methodologies. A common strategy involves the cross-coupling of an aryl halide with a source of the this compound moiety. While this compound itself is a challenging reagent due to its potential instability and reactivity, synthetic equivalents and precursors are often employed.

One effective method for the formation of C–S bonds is the transition metal-catalyzed coupling of thiols with aryl halides. For instance, palladium or copper catalysts can facilitate the reaction between an aryl iodide or bromide and a suitable thiol. In the context of this compound analogues, a protected form of this compound or a reagent that can generate the dichloromethylthio group in situ would be utilized.

Another approach involves the use of sulfenyl chlorides. Arylthiols can be converted to the corresponding arylsulfenyl chlorides, which are highly reactive electrophiles. Subsequent reaction with a nucleophilic source of the dichloromethyl group could yield the desired dichloromethyl aryl sulfide (B99878). However, the direct synthesis of this compound and its subsequent conversion to a sulfenyl chloride is not well-documented, necessitating the exploration of alternative pathways.

A more versatile approach involves building the dichloromethylthio moiety onto an existing aryl thiol. This can be achieved by reacting an aryl thiolate with a dichloromethylating agent. The choice of the dichloromethylating agent is critical to avoid unwanted side reactions.

The table below summarizes some general approaches that can be adapted for the synthesis of dichloromethyl aryl sulfides.

Synthetic Strategy Reactants Catalyst/Reagent General Product
Cross-CouplingAryl Halide, this compound equivalentPalladium or Copper catalystDichloromethyl Aryl Sulfide
SulfenylationArylsulfenyl Chloride, Dichloromethyl nucleophile-Dichloromethyl Aryl Sulfide
Nucleophilic SubstitutionAryl Thiolate, Dichloromethylating agentBaseDichloromethyl Aryl Sulfide

This table presents generalized synthetic strategies that could be theoretically applied to the synthesis of this compound analogues based on known methodologies for related thioethers.

Comparative Reactivity Studies of Substituted this compound Systems

The reactivity of substituted this compound systems, such as dichloromethyl aryl sulfides, is significantly influenced by the nature of the substituents on the aromatic ring. The two chlorine atoms on the methyl group are strong electron-withdrawing groups, which polarize the C-S bond and influence the electron density on the sulfur atom and the aromatic ring.

Nucleophilicity of the Sulfur Atom: The electron-withdrawing effect of the dichloromethyl group is expected to decrease the nucleophilicity of the sulfur atom compared to a simple methyl or unsubstituted alkyl thioether. This would render the sulfur atom less reactive towards electrophiles. However, the presence of electron-donating groups on the aryl ring could counteract this effect to some extent by increasing the electron density on the sulfur. Conversely, electron-withdrawing groups on the aryl ring would further decrease the sulfur's nucleophilicity.

Electrophilicity of the Dichloromethyl Carbon: The carbon atom of the dichloromethyl group is electron-deficient due to the presence of two chlorine atoms and the sulfur atom. This makes it a potential electrophilic site susceptible to nucleophilic attack. Strong nucleophiles could potentially displace one or both of the chlorine atoms, although such reactions might require harsh conditions.

Oxidation of the Sulfur Atom: Thioethers are known to undergo oxidation to form sulfoxides and sulfones. The reactivity of dichloromethyl aryl sulfides towards oxidation would be influenced by the electronic environment around the sulfur atom. The electron-withdrawing dichloromethyl group would make the sulfur atom less susceptible to oxidation compared to alkyl aryl sulfides.

The following table provides a qualitative comparison of the expected reactivity of substituted dichloromethyl aryl sulfides based on the electronic nature of the aryl substituent.

Aryl Substituent Effect on Sulfur Nucleophilicity Effect on Dichloromethyl Carbon Electrophilicity Expected Reactivity towards Oxidation
Electron-Donating (e.g., -OCH₃)IncreasedSlightly DecreasedIncreased
Neutral (e.g., -H)BaselineBaselineBaseline
Electron-Withdrawing (e.g., -NO₂)DecreasedIncreasedDecreased

This table presents a predictive comparison based on general principles of electronic effects in organic chemistry.

Mechanistic Insights into Derivative Formation and Transformations

The mechanisms governing the formation and transformation of this compound derivatives are rooted in the fundamental principles of organic reaction mechanisms.

Formation via Nucleophilic Substitution: The synthesis of dichloromethyl aryl sulfides from an aryl thiolate and a dichloromethylating agent would likely proceed through an SN2 mechanism. The thiolate anion, a potent nucleophile, would attack the electrophilic carbon of the dichloromethylating agent, displacing a leaving group. The stereochemistry at the carbon, if it were chiral, would be inverted, although in the case of a dichloromethyl group, this is not a factor.

Transformations involving Nucleophilic Attack: Reactions where a nucleophile attacks the dichloromethyl carbon would also follow a nucleophilic substitution pathway. The feasibility of such a reaction would depend on the strength of the nucleophile and the stability of the potential leaving groups (the chlorine atoms).

Oxidation Mechanisms: The oxidation of the sulfur atom in a dichloromethyl aryl sulfide to a sulfoxide or sulfone typically involves an electrophilic oxidant, such as hydrogen peroxide or a peroxy acid. The reaction mechanism is a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant. The rate of this reaction is sensitive to the electron density on the sulfur atom, which, as previously discussed, is influenced by both the dichloromethyl group and the aryl substituents.

Dichloromethanethiol in Advanced Organic Synthesis and Materials Science

Utilization in C-S Bond Forming Methodologies and Complex Scaffold Construction

The development of new methods for the formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, as these bonds are present in numerous biologically active molecules and functional materials. acs.orgresearchgate.net Dichloromethanethiol serves as a valuable synthon in this context, providing a dichloromethylthio moiety that can be incorporated into various molecular frameworks.

Recent advancements have highlighted chemical strategies for C-S bond formation that rely on direct C-H bond functionalization and decarboxylative reactions, offering more efficient and atom-economical routes to sulfur-containing compounds. acs.org While specific, detailed research on this compound's direct participation in these cutting-edge methodologies is not extensively documented, its analogous reactivity to other thiols suggests its potential as a partner in such transformations. The construction of complex chemical scaffolds, which often requires the precise installation of functional groups, can benefit from the unique reactivity of this compound. msu.edubeilstein-journals.orgrsc.org The dichloromethyl group can act as a synthetic handle for further transformations, allowing for the stepwise assembly of intricate molecular architectures. beilstein-journals.org

One notable reaction involves the alkylation of a trithiolato-ruthenium complex with dichloromethane, which, while not directly using this compound as a reagent, results in a methylene-bridged thioether core, demonstrating the reactivity of the C-Cl bond in the presence of sulfur nucleophiles. mdpi.com This suggests that this compound could undergo similar nucleophilic substitution reactions, where the thiol group acts as an internal nucleophile or participates in intermolecular reactions to form more complex sulfur-containing scaffolds.

Role in Heterocycle Synthesis and Functional Group Transformations

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. acs.orgrsc.orgcsir.co.za The synthesis of sulfur-containing heterocycles often involves the use of specialized sulfur reagents. researchgate.netrjptonline.orgorganic-chemistry.orgsioc-journal.cn this compound, with its reactive thiol and dichloromethyl groups, presents opportunities for the construction of novel heterocyclic systems. For instance, it could potentially react with dinitrogen compounds or other suitable precursors to form thiadiazoles or other sulfur-containing rings. The general strategies for heterocycle synthesis often rely on cyclization reactions, where a molecule with the requisite functional groups is induced to form a ring. rsc.org

In the realm of functional group transformations, this compound can be a precursor to other valuable functional groups. researchgate.netorganic-chemistry.orgnih.gov The thiol group can undergo various reactions, such as oxidation to form sulfonyl or sulfinyl groups, which are important in a range of chemical contexts. mdpi.com The dichloromethyl group can also be transformed; for example, through hydrolysis or substitution reactions, to introduce other functionalities into a molecule. The ability to selectively transform one functional group in the presence of others is a key challenge in organic synthesis, and the unique reactivity of this compound may offer solutions in specific synthetic scenarios. nih.gov

Applications in Polymer Chemistry and Functional Material Design

The field of polymer chemistry is constantly seeking new monomers to create polymers with novel properties. sioc-journal.cnnih.govrsc.orgvedantu.comlibretexts.org While direct polymerization of this compound is not widely reported, its structure suggests potential as a monomer or a modifying agent in polymer synthesis. chandra-asri.comcopoldb.jpwikipedia.org The thiol group can participate in thiol-ene "click" reactions, a highly efficient and versatile method for polymer synthesis and modification. rsc.org This could allow for the incorporation of the dichloromethylthio moiety into polymer backbones or as pendant groups, potentially imparting unique thermal, optical, or chemical resistance properties to the resulting material.

The design of functional materials is a multidisciplinary field that aims to create materials with specific, tailored properties. doubtnut.comksu.edu.satardigrade.inlibretexts.orgrsc.org The incorporation of sulfur atoms into materials can lead to interesting electronic and optical properties. The dichloromethylthio group from this compound could be integrated into organic semiconductors, liquid crystals, or other functional materials. csir.co.za The presence of chlorine atoms can also influence the material's properties, for example, by increasing its flame retardancy or modifying its solubility. The development of functional materials often involves a "materials by design" approach, where the properties of the final material are predicted based on the structure of its constituent molecules. tardigrade.inlibretexts.org

Precursor for Advanced Sulfur-Containing Compounds with Specific Reactivity

This compound can serve as a starting material for the synthesis of more complex and specialized sulfur-containing compounds. researchgate.netrjptonline.orgmasterorganicchemistry.comquora.compearson.com The reactivity of the thiol group allows for its conversion into a wide range of other sulfur functionalities. d-nb.inforesearchgate.netwikipedia.orgichph.am For example, reaction with oxidizing agents can yield the corresponding sulfenyl, sulfinyl, or sulfonyl chlorides, which are themselves versatile reagents in organic synthesis.

Furthermore, the dichloromethyl group can influence the reactivity of the sulfur atom. The electron-withdrawing nature of the two chlorine atoms can affect the acidity of the thiol proton and the nucleophilicity of the thiolate anion. vedantu.comdoubtnut.comquora.compearson.com This modulation of reactivity can be exploited to achieve selective transformations that would not be possible with simpler alkyl or aryl thiols. The synthesis of thioethers, for instance, often involves the reaction of a thiol with an electrophile. mdpi.comd-nb.info The specific reactivity of this compound could allow for the synthesis of dichloromethyl thioethers with unique properties and applications.

Environmental Chemistry and Atmospheric Transformations of Dichloromethanethiol

Atmospheric Fate and Degradation Pathways

There is currently no available information on the atmospheric lifetime and degradation processes of dichloromethanethiol. Research in this area would be required to understand its potential to persist in the atmosphere and contribute to air pollution.

Photochemical Degradation Mechanisms and Quantum Yields

Photochemical degradation is a key process for the removal of many volatile organic compounds from the atmosphere. nih.govrsc.org This process involves the breakdown of a molecule by light, and its efficiency is described by the quantum yield, which is the number of molecules transformed per photon absorbed. nih.govcore.ac.uk For this compound, no studies on its absorption of ultraviolet or visible light, nor any data on its photolysis rate or quantum yields, are available. researchgate.netmdpi.comnih.gov Such data would be crucial for determining its atmospheric persistence. rsc.org

Reaction Kinetics and Mechanisms with Atmospheric Oxidants

The primary oxidants in the troposphere are the hydroxyl radical (•OH) and, to a lesser extent, ozone (O₃) and the nitrate (B79036) radical (NO₃). nih.govnasa.govcopernicus.org The rate at which a compound reacts with these oxidants is a major determinant of its atmospheric lifetime. nih.govcopernicus.org

For this compound, there are no published reaction rate constants or mechanistic studies for its reactions with •OH or O₃. copernicus.orgnih.govshd-pub.org.rs The reaction with the hydroxyl radical is often the dominant removal pathway for organic compounds in the atmosphere. nasa.govcopernicus.org The reaction mechanism would likely involve hydrogen abstraction or addition to the sulfur atom, but without experimental or theoretical studies, the specific pathways and resulting products are unknown. nih.govnih.gov Similarly, the potential for ozonolysis, a reaction that is significant for compounds with carbon-carbon double bonds, is uncharacterized for this compound. msu.edumasterorganicchemistry.comck12.orgdiva-portal.org

Formation of Secondary Atmospheric Species and Aerosol Precursors

The atmospheric oxidation of volatile organic compounds can lead to the formation of secondary pollutants, such as ozone and secondary organic aerosols (SOAs). nih.govresearchgate.netcopernicus.org SOAs have significant impacts on climate and air quality. nih.gov Without knowledge of the degradation products of this compound, it is impossible to assess its potential to form these secondary species. For a compound to be an effective aerosol precursor, its oxidation products must have low volatility, allowing them to condense and form particles. nih.govcopernicus.org The chemical properties of any potential degradation products of this compound are currently unknown.

Modeling Environmental Concentrations and Persistence in Atmospheric and Aquatic Systems

Environmental models are used to estimate the concentration and persistence of chemicals in different environmental compartments. europa.eucopernicus.orgnih.govnibio.nomeersens.comsteen-hansen.com These models require input data on the chemical's physical properties, emission rates, and degradation kinetics. europa.eucopernicus.orgnih.govnibio.no Given the lack of fundamental data for this compound, it is not currently possible to perform meaningful modeling of its environmental concentrations or to predict its persistence in the atmosphere or in aquatic systems. europa.eucopernicus.orgnih.govnibio.nomeersens.comsteen-hansen.com

Advanced Analytical Methodologies for Dichloromethanethiol Research

Chromatographic Separation Techniques for Research Applications (e.g., Gas Chromatography, Liquid Chromatography)

Chromatographic techniques are fundamental for separating dichloromethanethiol from complex sample constituents prior to its detection and quantification. nih.gov The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is primarily dictated by the analyte's physicochemical properties, such as volatility and thermal stability, and the nature of the sample matrix. youtube.comyoutube.com

Given its presumed volatility, stemming from its low molecular weight and structure, Gas Chromatography is a primary technique for the analysis of this compound. youtube.comresearchgate.net The separation in GC is achieved as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. youtube.com The interaction of the analyte with the stationary phase determines its retention time, allowing for separation from other volatile components. youtube.com

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), serves as a powerful alternative, especially for analytes that are thermally unstable or not easily volatilized. youtube.comyoutube.com In LC, a liquid mobile phase transports the sample through a column packed with a solid stationary phase. youtube.com While less common for small volatile thiols, LC is invaluable for analyzing this compound in liquid matrices, such as reaction mixtures or aqueous waste, potentially avoiding sample losses associated with extraction and vaporization steps. google.com A patent for the synthesis of the fungicide folpet, for instance, notes the generation of this compound in waste streams and utilizes liquid chromatography to assess the final product's purity, highlighting the technique's relevance in synthetic process monitoring. google.com

Table 1: Comparison of GC and LC for this compound Analysis

Parameter Gas Chromatography (GC) Liquid Chromatography (LC)
Principle Separation of volatile compounds in the gas phase. youtube.com Separation of compounds in the liquid phase. youtube.com
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen, Hydrogen). youtube.com Solvent or solvent mixture (e.g., Acetonitrile (B52724), Methanol, Water). youtube.com
Stationary Phase High-temperature stable liquid coating on an inert solid support (e.g., silicone, wax). youtube.com Porous solid particles (e.g., silica, polymer-based). youtube.com
Analyte Suitability Volatile and thermally stable compounds. Non-volatile, semi-volatile, or thermally labile compounds. youtube.com

| Application Context | Ideal for air sample analysis and headspace analysis of volatile fractions from solid or liquid matrices. uzh.chthermofisher.com | Suitable for direct analysis of liquid samples, reaction mixtures, and aqueous waste. google.com |

Method Development for Complex Environmental and Synthetic Matrix Analysis

Analyzing this compound in complex matrices, such as industrial effluent, soil extracts, or synthetic reaction mixtures, presents significant challenges due to potential interference from other compounds. thermofisher.comcdc.gov Method development is crucial to ensure the selective and accurate quantification of the target analyte.

For GC methods, development focuses on optimizing the column and temperature program. The choice of stationary phase is critical; a non-polar column is suitable for separating non-polar analytes, while a polar column is better for polar analytes, following the "like separates like" principle. youtube.com The temperature program, which involves controlling the column temperature over time, is adjusted to achieve the best separation between this compound and matrix interferents in the shortest possible time. researchgate.net

In LC, method development revolves around the selection of the appropriate column and mobile phase composition. youtube.com Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common starting point for a wide range of analytes. youtube.com The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile or methanol, is meticulously optimized to resolve this compound from other components in the sample. youtube.comyoutube.com The analysis of wastewater for dichloromethane, a related compound, demonstrates the need for robust methods to handle complex aqueous matrices. gcms.cz

Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS/MS)

For unambiguous identification and comprehensive characterization, chromatographic systems are frequently coupled with mass spectrometers (MS), a practice known as hyphenation. nih.govrsc.org These techniques provide an additional dimension of data, linking retention time with mass-to-charge ratio information, which greatly enhances analytical specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile and semi-volatile organic compounds. youtube.comthermofisher.com As this compound elutes from the GC column, it enters the MS ion source, where it is fragmented into a unique pattern of ions. This mass spectrum serves as a chemical fingerprint, allowing for highly confident identification. nih.gov GC-MS is particularly powerful for differentiating isomeric compounds and identifying unknown components in complex mixtures. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it a premier tool for trace-level analysis in challenging matrices. eag.commeasurlabs.com In an LC-MS/MS system, the analyte is separated by LC and ionized. The first mass spectrometer selects the specific molecular ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer analyzes these specific fragment ions. eag.com This two-stage filtering process, often performed in Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and matrix effects, enabling accurate quantification at very low concentrations. measurlabs.comcreative-proteomics.com

Table 2: Features of Hyphenated Techniques for this compound Analysis

Feature GC-MS LC-MS/MS
Ionization Method Typically Electron Ionization (EI). Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Information Provided Retention time and a library-searchable mass spectrum (fingerprint). nih.gov Retention time, precursor ion mass, and specific fragment ion masses. creative-proteomics.com
Selectivity High; based on retention time and mass spectrum. nih.gov Very High; based on retention time and specific precursor-to-product ion transitions. eag.com
Sensitivity Good to excellent, especially with Selected Ion Monitoring (SIM). scribd.com Excellent to outstanding, particularly with Multiple Reaction Monitoring (MRM). measurlabs.com

| Primary Application | Confirmatory analysis of volatile compounds in various matrices. thermofisher.com | Trace and ultra-trace quantification in highly complex liquid samples. measurlabs.comcreative-proteomics.com |

Advanced Detection and Quantification Methods in Research Contexts

Beyond mass spectrometry, several other detectors can be employed in chromatographic systems for the detection and quantification of this compound, each with its own principles and advantages. nih.govcdc.gov

In Gas Chromatography, a Flame Photometric Detector (FPD) is highly selective for sulfur-containing compounds, making it an excellent choice for analyzing thiols. tandfonline.com An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would therefore respond strongly to the chlorine atoms in this compound. youtube.comsigmaaldrich.com A Flame Ionization Detector (FID) is a universal detector for organic compounds but is less selective than FPD or ECD. youtube.comtandfonline.com

In Liquid Chromatography, a Diode Array Detector (DAD) or UV-Vis detector can be used if this compound possesses a suitable chromophore, though this is less common for simple thiols. When derivatization is employed, the choice of detector is often guided by the properties of the derivatizing agent. However, for the highest sensitivity and selectivity in both GC and LC, mass spectrometry remains the detector of choice. nih.govnih.gov

Trace Analysis and Ultra-Trace Detection in Complex Research Samples

The high toxicity associated with compounds like this compound necessitates analytical methods capable of detection at trace (parts-per-million, ppm, to parts-per-billion, ppb) and ultra-trace (parts-per-trillion, ppt) levels. google.comintertek.com Achieving this level of sensitivity requires a combination of efficient sample preparation and highly sensitive instrumentation. intertek.comshimadzu.com

Several strategies can be employed to enhance detection limits:

Large Volume Injection (LVI): In GC, injecting a larger volume of the sample extract onto the column increases the mass of the analyte delivered for analysis, thereby improving the signal response. nih.gov

Selective Mass Spectrometry Modes: As mentioned, using Selected Ion Monitoring (SIM) in GC-MS or Multiple Reaction Monitoring (MRM) in LC-MS/MS significantly improves the signal-to-noise ratio by filtering out matrix interference and focusing the detector on the specific ions of interest. creative-proteomics.comscribd.com

Sample Enrichment: Techniques described in section 9.3, such as solid-phase extraction or purge and trap, are used to concentrate the analyte from a large volume of the original sample into a small volume of solvent, effectively increasing its concentration before analysis. gcms.czinorganicventures.com

These approaches are critical for environmental monitoring and ensuring the safety of chemical processes where this compound may be an unintended byproduct. google.comintertek.com

Method Validation for Research Rigor and Inter-laboratory Comparison

To ensure that analytical results are accurate, reliable, and reproducible, the chosen method must undergo rigorous validation. gavinpublishers.comgtfch.org Method validation is a formal process that confirms an analytical procedure is suitable for its intended purpose. gtfch.org It is a prerequisite for comparing data across different studies or laboratories. gtfch.org Key performance parameters are evaluated according to established guidelines. gavinpublishers.comeuropa.eu

Table 3: Key Parameters for Analytical Method Validation

Parameter Definition Importance for this compound Analysis
Accuracy The closeness of the measured value to the true value. europa.eu Ensures the reported concentration is correct, which is critical for toxicity assessment.
Precision The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. gavinpublishers.com Demonstrates the method's reproducibility and reliability over repeated analyses.
Selectivity/Specificity The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. gtfch.org Crucial for distinguishing this compound from other thiols, chlorinated compounds, or matrix components.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. gtfch.org Defines the minimum concentration at which the presence of the compound can be confirmed.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com Establishes the lower limit for reliable and accurate measurement, essential for regulatory compliance.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gavinpublishers.com Confirms that the method provides accurate results across a spectrum of expected concentrations.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. gavinpublishers.com | Ensures the method is reliable under slightly different operating conditions, facilitating transfer between laboratories. |

Innovative Sample Preparation and Enrichment Strategies for Enhanced Analytical Performance

Sample preparation is often the most critical and labor-intensive step in the analytical workflow, especially for trace analysis in complex matrices. mdpi.com Its goal is to isolate and concentrate this compound from the sample matrix, remove interfering substances, and present the analyte in a form compatible with the analytical instrument. inorganicventures.commdpi.com

For volatile compounds like this compound in aqueous samples, Purge and Trap is a highly effective enrichment technique. gcms.cz In this method, an inert gas is bubbled through the sample, stripping the volatile analyte, which is then trapped on a sorbent material. The sorbent is subsequently heated to release the concentrated analyte directly into a GC system. gcms.cz

Headspace Analysis is another clean sampling technique for volatiles. thermofisher.com A sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the headspace) above the sample. A portion of this vapor is then injected into the GC, minimizing the introduction of non-volatile matrix components that could contaminate the system. thermofisher.comnih.gov

Solid-Phase Extraction (SPE) is a versatile technique for both isolating analytes from liquid samples and cleaning up complex extracts. cdc.govnih.gov The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. This process simultaneously purifies and concentrates the analyte. nih.gov

Liquid-Liquid Extraction (LLE) is a classic method where the analyte is partitioned from a liquid sample (usually aqueous) into an immiscible organic solvent. nih.gov Dichloromethane itself is often used as an extraction solvent in the analysis of other thiols, suggesting that a different, suitable solvent would be required for the extraction of this compound. tandfonline.com

The development of innovative sample preparation techniques, including miniaturized and automated systems, continues to advance the field, enabling faster and more efficient analysis of challenging analytes like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.